molecular formula C13H22S B1348804 3-Nonylthiophene CAS No. 65016-63-9

3-Nonylthiophene

Cat. No. B1348804
CAS RN: 65016-63-9
M. Wt: 210.38 g/mol
InChI Key: UUHSVAMCIZLNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Application 1: Conductive Copolymers

  • Scientific Field: Materials Science
  • Summary of the Application: 3-Nonylthiophene (3NT) is used in the synthesis of new conductive soluble copolymers with 3-methylthiophene (3MT) .
  • Methods of Application or Experimental Procedures: The copolymers of 3NT and 3MT were chemically synthesized using FeCl3 in chloroform solution as a catalyst at room temperature and a N2 atmosphere . The structural properties of the undoped and iodine doped 3NT-co-3MT have been studied by UV-Vis, FTIR, 1H- and 13 C-NMR, GPC, DSC, TGA, WAXD, magnetic susceptibility and charge transfer measurements .
  • Results or Outcomes: The results show that copolymers (3NT-co-3MT) have a random arrangement. These copolymers have good thermal stability dependent on the 3NT. 3MT content and low magnetic susceptibility (typical for compounds of this class) which decreases with increasing temperature .

Application 2: Photo-Oxidation Studies

  • Scientific Field: Photochemistry
  • Summary of the Application: 3-Nonylthiophene (PNT) is used in the study of photo-oxidation effects on freely suspended submicron films .
  • Methods of Application or Experimental Procedures: A new technique for preparing freely suspended submicron films of PNT has been developed. These films were characterized by both i.r. and u.v. spectroscopy .
  • Results or Outcomes: The photo-oxidation process resulted in the formation of positive polarons on the polymer chains, plus superoxide anions. In the dark, electrons were transferred back to the polymer chains, which therefore returned to their neutral state .

Application 3: Solid Phase Microextraction of Drugs

  • Scientific Field: Analytical Chemistry
  • Summary of the Application: 3-Nonylthiophene is used in the synthesis of new sorption materials for solid phase microextraction (SPME) of drugs isolated from human plasma .
  • Methods of Application or Experimental Procedures: A novel sorbent in SPME method based on poly(3-alkylthiophenes) was used in the isolation of linezolid from human plasma samples following liquid chromatography determination . The effect of extraction time on the sorption capacity of the SPME process was studied and pointed at 10 min both for adsorption and desorption .
  • Results or Outcomes: With these measurements, correlation coefficients were calculated in the range from 0.9820 to 0.9995, and the relative standard deviations were below 15%. That allowed claiming that the synthesized and described materials can be successfully applied in the analysis of linezolid also from other matrices such as urine or blood .

Application 4: Photo-Oxidation Studies

  • Scientific Field: Photochemistry
  • Summary of the Application: 3-Nonylthiophene (PNT) is used in the study of photo-oxidation effects on freely suspended submicron films .
  • Methods of Application or Experimental Procedures: A new technique for preparing freely suspended submicron films of PNT has been developed. These films were characterized by both i.r. and u.v. spectroscopy .
  • Results or Outcomes: The photo-oxidation process resulted in the formation of positive polarons on the polymer chains, plus superoxide anions. In the dark, electrons were transferred back to the polymer chains, which therefore returned to their neutral state .

Safety And Hazards

Specific safety data and hazards for 3-Nonylthiophene were not found in the search results. However, safety data sheets for this compound should be consulted for detailed information678.


Future Directions

3-Nonylthiophene has potential applications in the field of solid phase microextraction (SPME), a method used in analytical chemistry1. It could also be used in the development of new sorption materials1.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

3-nonylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22S/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHSVAMCIZLNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110851-64-4
Record name Poly(3-nonylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110851-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00340736
Record name 3-Nonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nonylthiophene

CAS RN

65016-63-9
Record name 3-Nonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nonylthiophene
Reactant of Route 2
Reactant of Route 2
3-Nonylthiophene
Reactant of Route 3
Reactant of Route 3
3-Nonylthiophene
Reactant of Route 4
Reactant of Route 4
3-Nonylthiophene
Reactant of Route 5
Reactant of Route 5
3-Nonylthiophene
Reactant of Route 6
Reactant of Route 6
3-Nonylthiophene

Citations

For This Compound
75
Citations
W Czerwiñski, J Nowaczyk, K Kania - Polymer degradation and stability, 2003 - Elsevier
The ozonization of a group of new conducting copolymers based on 3-nonylthiophene and 2-substituted-3-ethylthiophene was investigated. The reaction products have been studied …
Number of citations: 16 www.sciencedirect.com
M Sandberg, S Tanaka, K Kaeriyama - Synthetic metals, 1993 - Elsevier
… of UV-irradiation on the optical properties of the poly(3-nonylthiophene-2,5-diyl)X+ xFc.."~'… that photooxidation of poly(3-nonylthiophene-2,5-diyl), PNT, and poly[(3-nonylthiophene-2,5…
Number of citations: 11 www.sciencedirect.com
L Wang, JS Ji, YJ Lin, SP Rwei - Synthetic metals, 2005 - Elsevier
… This study designed a class of novel poly(3-nonylthiophene)/TiO 2 hybrid material through in situ growing of titania nanoparticles inside silane-containing poly(3-nonylthiophene) matrix …
Number of citations: 13 www.sciencedirect.com
W Czerwinski, L Kreja, LÅ Lindén, JF Rabek - Journal of materials science, 1999 - Springer
… The aim of this paper was to synthetize copolymers of the 3-nonylthiophene (3NT) and 3-methylthiophene (3MT) at different molar ratios. The 3NT has a long side chain which increases …
Number of citations: 3 link.springer.com
M Sandberg, S Tanaka, K Kaeriyama - Polymer, 1994 - Elsevier
… In this paper, we have focused on the optical response of thin films of poly(3-nonylthiophene), considered from a polymer degradation point of view. The photooxidation of polymers …
Number of citations: 4 www.sciencedirect.com
M Sandberg, S Tanaka, K Kaeriyama - Synthetic metals, 1993 - Elsevier
… with 3-nonylthiophene was carried out and the effects of photooxidation on the electrical properties of the resulting copolymer (I) were compared with those of poly(3nonylthiophene-2,5-…
Number of citations: 8 www.sciencedirect.com
P Olszowy, M Szultka, B Buszewski - Analytical and bioanalytical chemistry, 2011 - Springer
… In this work, we synthesized 3-pethylthiophene and 3-nonylthiophene, which were next … The boiling temperature ranges for 3-pentylthiophene and 3-nonylthiophene were 55–58 …
Number of citations: 18 link.springer.com
P Marque, J Roncali - Journal of physical chemistry, 1990 - ACS Publications
… -methylthiophene) (PMeT), and poly(3-nonylthiophene) (PNT) have been analyzed by using … twice under argon prior to use, and 3-nonylthiophene was prepared as already reported.11 …
Number of citations: 82 pubs.acs.org
J Nowaczyk, W Czerwiński, E Olewnik - Polymer degradation and stability, 2006 - Elsevier
… The poly[3-nonylthiophene] has the longest side chain in the series. The length is about 6.4 Å longer than that of poly[3-pentylthiophene]. This effects the distance between main chains […
Number of citations: 19 www.sciencedirect.com
J Roncali, P Marque, R Garreau, F Garnier… - …, 1990 - ACS Publications
A comparativeanalysis of the electrochemicaland optical properties of 3-substituted poly-(thiophenes) has been carried out on four polymer structures, poly (3-methylthiophene)(PMT), …
Number of citations: 106 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.